molecular formula C18H19NO4S B2534930 (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2097940-26-4

(2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2534930
CAS No.: 2097940-26-4
M. Wt: 345.41
InChI Key: LQZQHBAUALSQHX-CMDGGOBGSA-N
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Description

(2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one: is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenylprop-2-en-1-one moiety

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies focusing on this compound. Furan derivatives are known to exhibit considerable chemical reactivity , which might suggest that this compound could interact with its targets in a similar manner.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical processes

Result of Action

Furan derivatives are known to exhibit substantial biological activity , suggesting that this compound could have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Furan-2-ylmethanesulfonyl Chloride: This can be achieved by reacting furan-2-ylmethanol with chlorosulfonic acid.

    Synthesis of Pyrrolidin-1-yl-3-phenylprop-2-en-1-one: This involves the reaction of pyrrolidine with 3-phenylprop-2-en-1-one under basic conditions.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethanesulfonyl chloride with pyrrolidin-1-yl-3-phenylprop-2-en-1-one in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the phenylprop-2-en-1-one moiety.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Activity: Potential use in developing new antimicrobial agents.

    Cancer Research: Studied for its potential anti-cancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

    Polymer Chemistry: Potential use as a monomer in the synthesis of specialty polymers.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{3-[(thiophen-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
  • (2E)-1-{3-[(pyridin-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one

Uniqueness

  • Structural Features : The presence of the furan ring distinguishes it from similar compounds with thiophene or pyridine rings.
  • Reactivity : The furan ring offers unique reactivity patterns compared to thiophene or pyridine, making it suitable for specific applications in organic synthesis and medicinal chemistry.

This detailed article provides a comprehensive overview of (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(13-19)24(21,22)14-16-7-4-12-23-16/h1-9,12,17H,10-11,13-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZQHBAUALSQHX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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